

Thermodynamic Properties of Formyl Chloride Formation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties associated with the formation of **formyl chloride** (HCOCI). Due to its inherent instability, understanding the thermodynamics of **formyl chloride** is crucial for its application in chemical synthesis, particularly in processes where it is generated in situ. This document summarizes key thermodynamic data, outlines experimental methodologies for their determination, and visualizes relevant chemical pathways.

Core Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°). These values for **formyl chloride** in the gaseous state are presented below.



Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation (298.15 K)	ΔHf°	-182.81 ± 0.93	kJ/mol
Standard Molar Entropy (298.15 K)	S°	263.33	J/(mol·K)
Standard Gibbs Free Energy of Formation (298.15 K)	ΔGf°	-181.68	kJ/mol

Note: The value for the standard Gibbs free energy of formation was calculated using the equation $\Delta Gf^{\circ} = \Delta Hf^{\circ} - T\Delta S^{\circ} rxn$, where $\Delta S^{\circ} rxn$ is the entropy change of the formation reaction from the elements in their standard states.

Experimental Protocols

The determination of the thermodynamic properties of an unstable molecule like **formyl chloride** requires specialized experimental and computational techniques. The values presented in this guide are primarily derived from the Active Thermochemical Tables (ATcT), which utilize a network approach combining experimental data and high-level theoretical calculations.

Determination of Standard Enthalpy of Formation (Calorimetry)

The standard enthalpy of formation of a compound is typically determined using calorimetric methods. For a highly reactive and unstable species like **formyl chloride**, direct measurement is challenging. However, the principles of calorimetry that underpin the thermochemical network data are as follows:

Reaction Selection: A reaction involving the compound of interest is chosen that goes to
completion with well-defined products. For **formyl chloride**, a suitable reaction could be its
decomposition or a reaction where it is a reactant.



- Calorimeter Setup: A calorimeter, an insulated device to measure heat flow, is used. For
 reactions involving gases, a bomb calorimeter (constant volume) or a flow calorimeter might
 be employed. For solution-phase reactions, a reaction calorimeter (constant pressure) is
 used.
- Temperature Measurement: The temperature of the calorimeter and its contents is precisely monitored before, during, and after the reaction.
- Heat Capacity Calibration: The heat capacity of the calorimeter is determined by conducting a reaction with a known enthalpy change or by using an electrical heater.
- Enthalpy Calculation: The heat evolved or absorbed during the reaction (qrxn) is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy change of the reaction (ΔHrxn) is then determined.
- Hess's Law Application: The standard enthalpy of formation of the target compound is then
 calculated using Hess's Law, which states that the total enthalpy change for a reaction is
 independent of the pathway taken. This involves using the experimentally determined ΔHrxn
 along with the known standard enthalpies of formation of the other reactants and products in
 the reaction.

Due to the instability of **formyl chloride**, these experiments would likely be conducted at low temperatures to slow down decomposition, or the **formyl chloride** would be generated in situ within the calorimeter.

Determination of Standard Molar Entropy (Spectroscopy and Statistical Mechanics)

The standard molar entropy of a molecule is determined from its molecular properties, which are obtained from spectroscopic measurements and quantum chemical calculations.

- Spectroscopic Analysis: The vibrational frequencies of the molecule are determined using infrared (IR) and Raman spectroscopy. Rotational constants are typically obtained from microwave spectroscopy.
- Molecular Partition Function: The spectroscopic data are used to calculate the molecular partition function (q), which describes how the energy of the molecule is distributed among

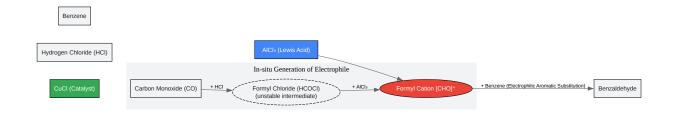


its various quantum states (translational, rotational, vibrational, and electronic).

• Statistical Mechanics Calculation: The standard molar entropy (S°) is then calculated from the molecular partition function using the principles of statistical mechanics. The Sackur-Tetrode equation is used for translational entropy, and standard formulas are used for the rotational, vibrational, and electronic contributions.

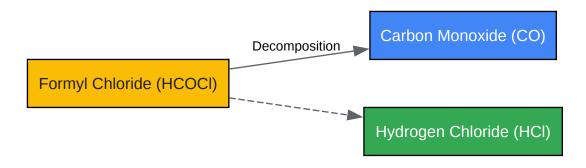
Chemical Pathways and Logical Relationships

The following diagrams illustrate the formation and decomposition of **formyl chloride**, as well as the logical relationship between its key thermodynamic properties.



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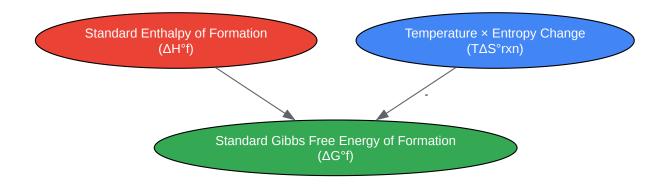
Gatterman-Koch reaction pathway for the in-situ formation of **formyl chloride**.



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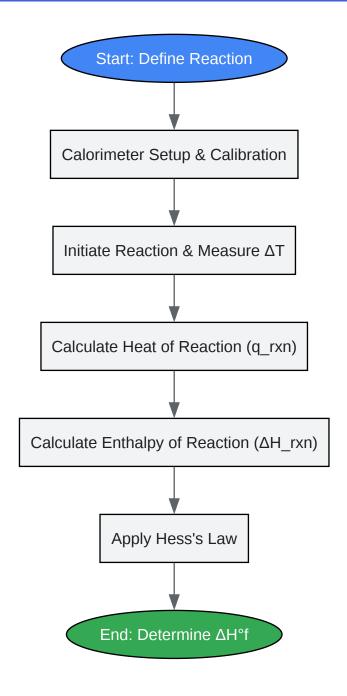
Decomposition pathway of formyl chloride.



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Logical relationship between key thermodynamic properties.





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Generalized experimental workflow for calorimetric determination of enthalpy of formation.

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